3-Nitro-2-(trifluoromethyl)benzonitrile
Description
3-Nitro-2-(trifluoromethyl)benzonitrile (CAS: 1227516-56-4) is a fluorinated aromatic compound featuring a nitro (-NO₂) group at the 3-position, a trifluoromethyl (-CF₃) group at the 2-position, and a nitrile (-CN) functional group. Its molecular formula is C₈H₃F₃N₂O₂, with an average molecular weight of 216.12 g/mol (calculated). This compound is commercially available through six suppliers, indicating its relevance in industrial and research settings .
Properties
IUPAC Name |
3-nitro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRYAULYRGLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Cyanide Exchange Reactions
A common strategy for benzonitrile synthesis involves nucleophilic substitution of halogenated precursors with cyanide sources. For example, 2-nitro-4-trifluoromethyl chlorobenzene reacts with potassium cyanide under catalytic conditions to yield 2-nitro-4-trifluoromethyl benzonitrile. While this method is direct, it faces challenges with regioselectivity and the use of toxic cyanide reagents.
Key Parameters
- Substrate : Chloro- or bromo-nitro-trifluoromethylbenzene derivatives.
- Cyanide Source : KCN, NaCN, or CuCN.
- Catalyst : Transition metals (e.g., CuI) or phase-transfer catalysts.
- Yield : Typically 50–70%, limited by competing side reactions.
Oxime Intermediate Route
Aldehyde to Oxime Conversion
A patent (CN109438282B) describes a two-step method for synthesizing nitro-trifluoromethyl benzonitriles via oxime intermediates:
- Step 1 : 2-Nitro-4-trifluoromethylbenzaldehyde reacts with hydroxylamine hydrochloride in aqueous NaOH to form 2-nitro-4-trifluoromethylbenzaldehyde oxime (89% yield).
- Step 2 : The oxime undergoes dehydration with acetic anhydride and a nickel-based catalyst (Ni(OAc)₂/Raney Ni) in acetonitrile, yielding 2-nitro-4-trifluoromethyl benzonitrile (82% yield).
Adaptation for 3-Nitro-2-(trifluoromethyl)benzonitrile
Mechanistic Insights
The nickel catalyst facilitates C=N bond cleavage and nitrile formation via a radical intermediate. The trifluoromethyl group’s electron-withdrawing nature stabilizes transition states, enhancing reaction rates.
Regioselective Benzannulation Strategies
[3+3] Cycloaddition Methodology
Amino-catalyzed benzannulation of α,β-unsaturated aldehydes and sulfonyl butenenitriles offers a regiocontrolled route to benzonitriles. For example, (E)-cinnamaldehyde and 4-phenylsulfonyl-2-butenenitrile react under pyrrolidine catalysis to form sulfonyl benzonitriles in 86% yield.
Application to Target Compound
- Substrates : Trifluoromethyl-substituted α,β-unsaturated aldehyde + nitro-containing butenenitrile.
- Catalyst : Pyrrolidine (30 mol%) in chloroform at 40°C.
- Advantages : High regioselectivity, avoids toxic cyanides.
Functional Group Interconversion
Nitro Group Introduction via Electrophilic Nitration
Direct nitration of 2-(trifluoromethyl)benzonitrile requires careful control to prevent over-nitration or ring decomposition.
Conditions
Challenges
- The electron-withdrawing nitrile and trifluoromethyl groups deactivate the ring, necessitating vigorous conditions that may degrade the nitrile.
Catalytic Systems and Optimization
Nickel-Based Catalysts
The composite catalyst Ni(OAc)₂/Raney Ni (1:1 ratio) proves effective for dehydrating oximes to nitriles.
Performance Metrics
| Catalyst Component | Ratio to Substrate | Yield (%) |
|---|---|---|
| Ni(OAc)₂/Raney Ni | 0.2:1 | 82 |
| CuCN | 0.5:1 | 65 |
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance nitrile formation by stabilizing ionic intermediates.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Safety Concerns | Regioselectivity |
|---|---|---|---|---|
| Halogen-Cyanide Exchange | 2-Chloro-3-nitro-5-CF₃ | 50–70 | High (cyanides) | Moderate |
| Oxime Dehydration | Aldehyde derivative | 80–89 | Moderate (Ni catalysts) | High |
| Benzannulation | α,β-Unsaturated aldehyde | 85–90 | Low | High |
Industrial and Environmental Considerations
Scale-Up Challenges
Green Chemistry Alternatives
- Biocatalysis : Enzymatic nitrile synthesis (e.g., nitrilases) remains unexplored for this compound.
- Solvent-Free Conditions : Microwave-assisted reactions could reduce acetonitrile usage.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-amino-2-(trifluoromethyl)benzonitrile.
Substitution: Depending on the nucleophile used, various substituted derivatives of 3-Nitro-2-(trifluoromethyl)benzonitrile can be obtained.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The trifluoromethyl group is often incorporated into drug candidates to improve pharmacokinetic properties. Compounds containing this moiety have been shown to exhibit enhanced potency and selectivity against various biological targets.
- Case Study : Research has demonstrated that 3-nitro-2-(trifluoromethyl)benzonitrile derivatives can act as effective inhibitors in enzyme systems, leading to potential therapeutic applications in treating diseases such as cancer and inflammation .
-
Agrochemical Intermediates :
- This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants makes it valuable for developing new crop protection agents.
- Example : The synthesis of certain herbicides has been linked to intermediates derived from 3-nitro-2-(trifluoromethyl)benzonitrile, showcasing its relevance in agricultural chemistry .
Material Science Applications
3-Nitro-2-(trifluoromethyl)benzonitrile has also found applications beyond pharmaceuticals:
- Polymer Chemistry : The compound can be used to modify polymers, enhancing their thermal stability and chemical resistance. This is particularly useful in creating high-performance materials for electronics and automotive industries.
- Fluorinated Materials : Due to its trifluoromethyl group, it contributes to the development of fluorinated materials which exhibit unique properties such as low surface energy and high chemical inertness .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Industrial Relevance
- Agrochemical Applications : Derivatives like II.13.a202 () highlight the role of trifluoromethylbenzonitriles in developing crop protection agents, suggesting analogous uses for 3-nitro-2-(trifluoromethyl)benzonitrile .
- Electronic Effects : The nitro and trifluoromethyl groups enhance electrophilicity, making these compounds reactive intermediates for further substitutions (e.g., amination, halogenation) .
Biological Activity
3-Nitro-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, presenting data from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 3-Nitro-2-(trifluoromethyl)benzonitrile is C8H4F3N2O2. It features a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzonitrile backbone. The presence of these functional groups significantly influences the compound's reactivity and biological properties.
The biological activity of 3-Nitro-2-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with molecular targets through its functional groups. The nitro group can undergo redox reactions, while the trifluoromethyl group enhances lipophilicity and alters electronic properties, facilitating interactions with various biomolecules. These interactions can affect critical biochemical pathways, making the compound useful in different applications, particularly in drug development .
Biological Activity Overview
Research indicates that 3-Nitro-2-(trifluoromethyl)benzonitrile exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds containing trifluoromethyl groups can exhibit antimicrobial activities. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating moderate to potent activity .
- Potential Antitumor Activity : Some derivatives of similar structures have been evaluated for their antitumor properties. The incorporation of trifluoromethyl groups has been linked to enhanced potency in inhibiting cancer cell lines, suggesting potential applications in cancer therapy .
Antimycobacterial Activity
A study focused on the synthesis and evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated that compounds with similar structural motifs to 3-Nitro-2-(trifluoromethyl)benzonitrile exhibited significant antimycobacterial activity against M. tuberculosis H37Rv. Notably, the most potent derivative showed an MIC value of 4 μg/mL . This highlights the potential for structural modifications around the trifluoromethyl and nitro groups to yield effective antimycobacterial agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the positioning and nature of substituents on the benzene ring are crucial for enhancing biological activity. For example, compounds with nitro groups at specific positions relative to other substituents showed varying degrees of activity against bacterial strains. The trifluoromethyl group was found to improve lipophilicity, which is often associated with better cell membrane penetration and increased biological efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Nitro-2-(trifluoromethyl)benzonitrile, and what key reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential halogenation and nitration steps. For example, bromination of a trifluoromethylbenzene precursor followed by cyano group introduction via nucleophilic substitution (e.g., using CuCN or KCN under reflux). Nitration is then performed using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to direct nitro-group placement .
- Key Factors : Temperature control during nitration is critical to avoid byproducts like dinitro derivatives. Solvent choice (e.g., DMF for nucleophilic substitution) and stoichiometric ratios of reagents (e.g., HNO₃ concentration) significantly impact purity and yield .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to characterize 3-Nitro-2-(trifluoromethyl)benzonitrile?
- NMR : The NMR spectrum reveals the trifluoromethyl group as a singlet near -60 ppm. NMR shows aromatic protons as doublets or triplets due to coupling with fluorine atoms. The nitro group deshields adjacent protons, shifting signals downfield .
- FTIR : Strong absorption at ~2240 cm confirms the nitrile group. Stretching bands for C-F (1100–1200 cm) and NO₂ (1520, 1350 cm) are diagnostic .
- MS : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 230 (M⁺) and fragments corresponding to loss of NO₂ (m/z 184) or CF₃ (m/z 161) .
Advanced Research Questions
Q. How do variations in substituent positions (e.g., nitro vs. trifluoromethyl groups) affect the compound's reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring toward nucleophilic attack. However, steric hindrance from the trifluoromethyl group at the 2-position directs nucleophiles (e.g., amines) to the 4- or 6-positions, as shown in comparative studies with 3-nitro-5-(trifluoromethyl)benzonitrile .
- Data Contradictions : Some studies report lower reactivity for 2-substituted derivatives compared to 4-substituted analogs due to steric effects. Kinetic studies using Hammett plots can resolve discrepancies by correlating substituent effects with reaction rates .
Q. What challenges arise in crystallographic analysis of 3-Nitro-2-(trifluoromethyl)benzonitrile, and how can SHELX software aid in structure determination?
- Challenges : The compound’s low melting point and tendency to form twinned crystals complicate data collection. High-resolution synchrotron radiation is often required to resolve weak diffraction patterns caused by fluorine atoms .
- SHELX Applications : SHELXL refines anisotropic displacement parameters for fluorine atoms, while SHELXD solves phase problems via dual-space methods. For twinned data, SHELXL’s TWIN command integrates scaling and refinement .
Q. What strategies optimize the compound’s biological activity in drug discovery, and how do structural modifications alter binding affinity?
- Structure-Activity Relationship (SAR) : The nitro group enhances redox activity, enabling interactions with enzymes like NADPH oxidase. Trifluoromethyl groups improve lipophilicity, enhancing membrane permeability. Substituting the nitro group with amino (e.g., 4-amino analogs) increases hydrogen-bonding potential but reduces metabolic stability .
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations quantify binding energies with targets like kinase inhibitors. Comparative assays with 3-fluoro-5-(trifluoromethyl)benzonitrile reveal positional effects on IC₅₀ values .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s stability under basic conditions?
- Experimental Design : Contradictions arise from solvent polarity (e.g., DMSO vs. THF) and base strength (e.g., NaOH vs. K₂CO₃). Controlled studies using UV-Vis spectroscopy to monitor nitrile hydrolysis (appearance of -COOH bands at 1700 cm) show that polar aprotic solvents stabilize the compound, while protic solvents accelerate degradation .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for nitration to enhance safety and yield .
- Crystallography : Pair SHELX with Olex2 for real-time refinement visualization .
- Biological Assays : Combine SPR (surface plasmon resonance) with cellular uptake studies to differentiate target binding from transport limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
